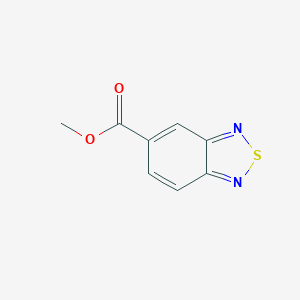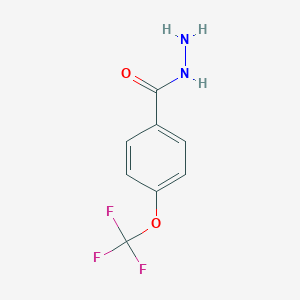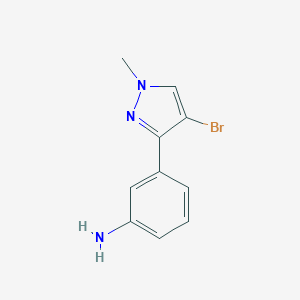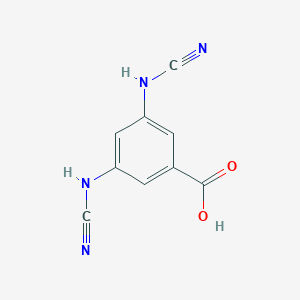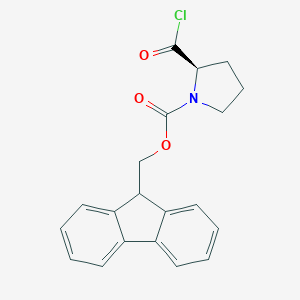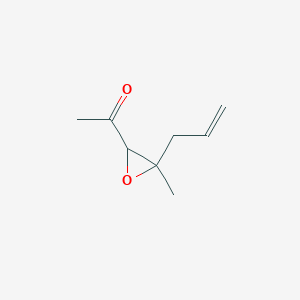
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone, also known as MVE, is a chemical compound that has been the subject of scientific research in recent years. MVE is a ketone that is commonly used in organic synthesis and has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is not fully understood. However, researchers believe that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, one limitation of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is that it can be toxic at high concentrations. Care must be taken when handling 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone to avoid exposure to the skin and eyes.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. One area of interest is the development of new anticancer drugs based on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. Researchers are also exploring the use of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in agriculture as a natural pesticide. Additionally, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may have potential applications in the development of new materials, such as polymers and resins. Further research is needed to fully understand the properties and potential applications of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone.
In conclusion, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a ketone that is commonly used in organic synthesis and has been found to have antifungal, antibacterial, and anticancer properties. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to inhibit the activity of certain enzymes and has antioxidant activity. While there are advantages to using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments, care must be taken to avoid exposure to high concentrations of the compound. Future research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may lead to the development of new drugs, pesticides, and materials.
Métodos De Síntesis
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone can be synthesized through the reaction of 3-methyl-2-buten-1-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been studied extensively for its potential applications in the field of medicine. Researchers have found that 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has antifungal, antibacterial, and anticancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antiviral activity against the influenza virus.
Propiedades
Número CAS |
189170-25-0 |
|---|---|
Nombre del producto |
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(3-methyl-3-prop-2-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(3)7(10-8)6(2)9/h4,7H,1,5H2,2-3H3 |
Clave InChI |
LJZXTLQMEDDURT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)(C)CC=C |
SMILES canónico |
CC(=O)C1C(O1)(C)CC=C |
Sinónimos |
Ethanone, 1-[3-methyl-3-(2-propenyl)oxiranyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



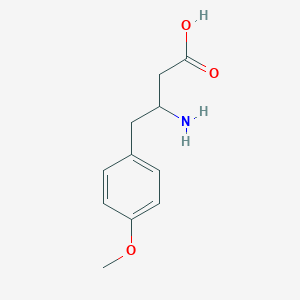
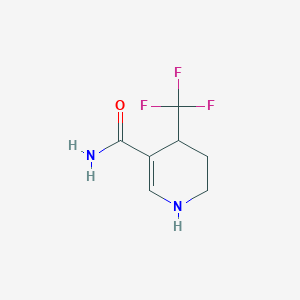
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
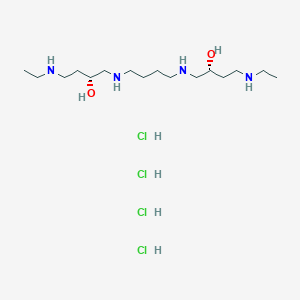
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
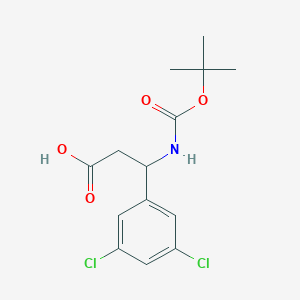
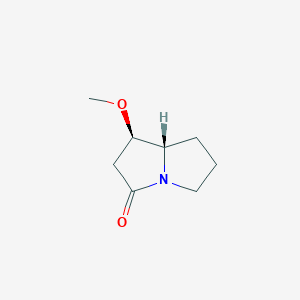
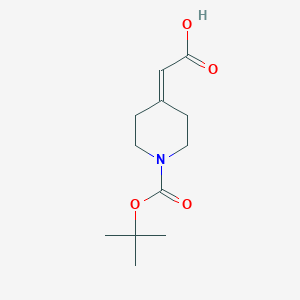
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
